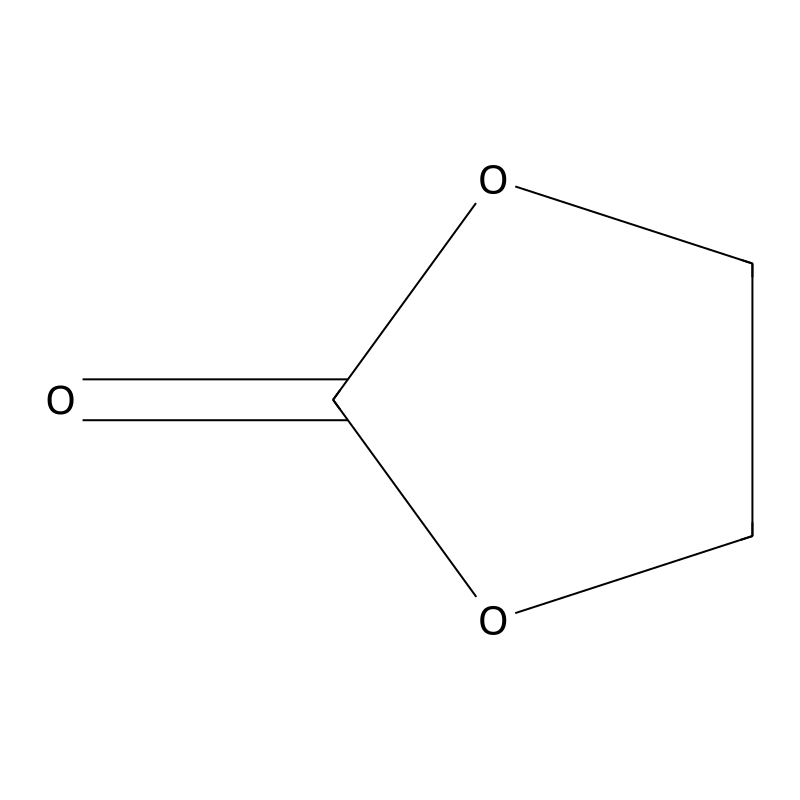

Ethylene carbonate

Content Navigation

- 1. General Information

- 2. Ethylene Carbonate (CAS 96-49-1): A Foundational High-Permittivity Solvent for Electrochemical Applications

- 3. Procurement Alert: Why Propylene Carbonate is Not a Drop-In Substitute for Ethylene Carbonate

- 4. Quantitative Evidence: Ethylene Carbonate vs. Key Analogs for Material Selection

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water, alcohol, ether, and benzene

Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride.

Insoluble in gasoline and turpentine oil.

Synonyms

Canonical SMILES

Ethylene carbonate (EC) is a cyclic carbonate ester recognized for its high dielectric constant, high boiling point, and ability to form effective passivation layers on graphite electrodes. These properties make it an essential, high-permittivity component in electrolyte formulations for lithium-ion batteries, often used in combination with linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) to optimize viscosity and ionic conductivity. Unlike common substitutes, EC is a solid at room temperature with a melting point of 34–37 °C, a critical factor for material handling, processing, and defining the low-temperature operational limits of resulting devices.

References

- [1] A. J. Gmitter, T. E. Sutto, "Decomposition reactions of ethylene carbonate based lithium-ion battery electrolytes", Abstracts of Papers of the American Chemical Society, 228, U411-U411 (2004).

- [12] Wang, J., et al. "Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-ion Batteries." Journal of The Electrochemical Society, 162(4), A589-A596 (2015).

- [14] Braga, M. H., et al. "What are the advantages and disadvantages of ethylene carbonate and propylene carbonate?" ResearchGate, Online Discussion (2013).

Direct substitution of ethylene carbonate (EC) with its closest structural analog, propylene carbonate (PC), critically fails in applications involving graphitic anodes, such as in most commercial lithium-ion batteries. While PC offers a wider liquid range, it reductively decomposes on graphite surfaces, leading to co-intercalation of solvent molecules into the graphene layers. This process causes catastrophic exfoliation of the graphite structure, delamination of the active material, and rapid, irreversible cell failure. In contrast, EC facilitates the formation of a stable, electronically insulating, and Li-ion-conductive solid electrolyte interphase (SEI) that passivates the anode surface, preventing destructive solvent reactions and enabling reversible cycling. This fundamental difference in interfacial behavior makes the two compounds non-interchangeable for this primary, high-volume application, making the procurement of EC essential for processes requiring graphite compatibility.

References

- [12] Wang, J., et al. "Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-ion Batteries." Journal of The Electrochemical Society, 162(4), A589-A596 (2015).

- [13] Xu, K. "Deciphering the Ethylene Carbonate–Propylene Carbonate Mystery in Li-Ion Batteries." Accounts of Chemical Research, 51(2), 272-279 (2018).

- [14] Braga, M. H., et al. "What are the advantages and disadvantages of ethylene carbonate and propylene carbonate?" ResearchGate, Online Discussion (2013).

Essential for Graphite Anode Stability: Formation of a Stable SEI vs. Destructive Exfoliation

The primary differentiator for Ethylene Carbonate (EC) is its unique ability to form a stable solid electrolyte interphase (SEI) on graphite anodes, a requirement for the reversible operation of most lithium-ion batteries. In contrast, its common substitute, Propylene Carbonate (PC), fails to form a protective layer and instead co-intercalates into the graphite structure, causing severe exfoliation and catastrophic failure of the electrode. In head-to-head comparisons, graphite half-cells using an EC-based electrolyte (1 M LiPF6 in EC/DEC) demonstrated a high first-cycle Coulombic efficiency of 92%, indicating stable SEI formation. Cells using PC-based electrolytes without specific additives showed efficiencies of only 70-80% accompanied by electrode disintegration.

| Evidence Dimension | First-Cycle Coulombic Efficiency on Graphite Anode |

| Target Compound Data | 92% (in 1 M LiPF6 in EC/DEC) |

| Comparator Or Baseline | 70-80% (in 1 M LiPF6 in PC-based electrolytes) |

| Quantified Difference | 12-22% higher initial efficiency, indicating stable passivation vs. continuous decomposition |

| Conditions | Graphite (CGP-G8) half-cell vs. Li/Li+, C/10 rate |

This makes EC indispensable for manufacturing stable, long-cycling lithium-ion batteries with graphite anodes, whereas PC is fundamentally unsuitable for this application without complex additives.

Superior Salt Dissociation Capability Driven by High Dielectric Constant

Ethylene Carbonate (EC) possesses a significantly higher dielectric constant (ε ≈ 90) compared to Propylene Carbonate (PC) (ε ≈ 65) and linear carbonates like Dimethyl Carbonate (DMC) (ε ≈ 3). A high dielectric constant is critical for effectively dissolving and dissociating lithium salts (e.g., LiPF6), which is the primary function of the high-permittivity component in an electrolyte. While PC also has a high dielectric constant, EC's superior value contributes to creating a solvent environment that better separates Li+ ions from their counter-anions, a prerequisite for achieving high ionic conductivity in the final formulated electrolyte. Linear carbonates like DMC are poor solvents for lithium salts on their own and rely on co-solvents like EC to create a functional electrolyte.

| Evidence Dimension | Dielectric Constant (ε) at ~25-30°C |

| Target Compound Data | ~90 |

| Comparator Or Baseline | Propylene Carbonate: ~65; Dimethyl Carbonate: ~3 |

| Quantified Difference | ~38% higher than PC; ~2900% higher than DMC |

| Conditions | Pure solvent at or near room temperature |

For developing high-performance electrolytes, EC's higher dielectric constant provides a stronger driving force for salt dissociation, enabling higher charge carrier concentration and ionic conductivity compared to formulations relying solely on lower-permittivity alternatives.

Processability & Handling: Solid State at Room Temperature Dictates Manufacturing Workflow

A key procurement and process-design differentiator for Ethylene Carbonate (EC) is its physical state. EC is a solid with a melting point of approximately 36 °C, whereas its common analog Propylene Carbonate (PC) is a liquid over a wide temperature range, melting at -49 °C. Linear carbonates like DMC and DEC are also volatile liquids. This property necessitates heated storage tanks, transfer lines, and mixing vessels for any industrial process utilizing EC to maintain it in a liquid state for formulation. While this requires specific infrastructure, it also results in significantly lower volatility and vapor pressure at ambient handling temperatures compared to liquid analogs, which can be a safety and handling advantage.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | ~36 °C |

| Comparator Or Baseline | Propylene Carbonate (PC): -49 °C |

| Quantified Difference | 85 °C higher melting point than PC |

| Conditions | Standard atmospheric pressure |

Procurement decisions must account for the capital and operational requirements of heated processing equipment for EC, a factor not required for liquid substitutes like PC, directly impacting process design and cost.

High-Performance Lithium-Ion Battery Electrolytes with Graphite Anodes

As the foundational high-permittivity solvent for enabling the formation of a stable SEI on graphite, Ethylene Carbonate is the default choice for formulating electrolytes for commercial lithium-ion cells used in electric vehicles, consumer electronics, and grid storage. Its unique electrochemical behavior prevents the destructive anode exfoliation seen with substitutes like propylene carbonate.

Formulations Requiring Maximum Lithium Salt Dissociation and Concentration

In applications where achieving the highest possible concentration of dissolved lithium salts is critical, EC's superior dielectric constant makes it the preferred solvent component. This is crucial for specialty electrolytes or non-aqueous reaction media where maximizing ionic charge carriers is a primary design goal.

Industrial Processes Requiring Heated, Low-Volatility Polar Aprotic Solvents

For synthesis or formulation processes designed to operate at elevated temperatures (e.g., >40 °C), the solid nature of EC at room temperature can be an advantage. It offers low volatility during ambient storage and handling, with processing as a liquid occurring in a controlled, heated environment, which can simplify vapor handling and safety protocols compared to volatile liquid solvents.

References

- [12] Wang, J., et al. "Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-ion Batteries." Journal of The Electrochemical Society, 162(4), A589-A596 (2015).

- [14] Braga, M. H., et al. "What are the advantages and disadvantages of ethylene carbonate and propylene carbonate?" ResearchGate, Online Discussion (2013).

- [18] Fong, K. D., et al. "Dielectric Constants for Quantum Chemistry and Li-Ion Batteries: Solvent Blends of Ethylene Carbonate and Ethyl Methyl Carbonate." The Journal of Physical Chemistry B, 119(40), 12945-12951 (2015).

Physical Description

Color/Form

Colorless solid or liquid

Solid at room temperature.

Colorless liquid or crystalline solid.

XLogP3

Boiling Point

248 °C

Flash Point

Vapor Density

Density

Odor

Melting Point

36.4 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 100 of 473 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 373 of 473 companies with hazard statement code(s):;

H302 (45.84%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (18.77%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (14.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (85.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (45.58%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.8X10-3 mm Hg @ 25 °C

Pictograms

Corrosive;Irritant;Health Hazard

Impurities

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Interaction of ethylene glycol and phosgene.

Ethylene carbonate is commercially produced by the reaction of ethylene oxide and carbon dioxide at 190-200 °C and 80 atm using Et4NBr as a catalyst.

...by reacting equimolecular amounts of 1,2-ethanediol and phosgene in a closed tube at room temperature.

For more Methods of Manufacturing (Complete) data for 1,3-DIOXOLAN-2-ONE (7 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Electrical equipment, appliance, and component manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

1,3-Dioxolan-2-one: ACTIVE

When 12 yr old Muscat Bailey A grapevines in a greenhouse were sprayed with either 0.0016 M ethylene carbonate, 10 ppm diuron, 0.001 M Ca EDTA, 0.000015 M rutin, 0.001 M CaCO3, or 0.001 M K2CO3 on July 31, the proportion of berries with complete coloration on August 27 increased from 10% of the control to approx 40 with ethylene carbonate or diuron, approx 35 with Ca EDTA, 30 with rutin, and approx 20 with K2CO3 or CaCO3. Data on Kyoho grapes are also reported. Sugar content was not affected.